molecular formula C14H13NO3 B8030885 1-(Benzyloxy)-2-methyl-4-nitrobenzene

1-(Benzyloxy)-2-methyl-4-nitrobenzene

Cat. No.: B8030885
M. Wt: 243.26 g/mol
InChI Key: ZPCZNIYGVQMCOV-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-methyl-4-nitrobenzene is a substituted aromatic compound characterized by a benzene ring functionalized with a benzyloxy group (-OCH₂C₆H₅) at position 1, a methyl group (-CH₃) at position 2, and a nitro group (-NO₂) at position 4. The benzyloxy group introduces steric bulk and electron-donating properties (via the oxygen atom), while the nitro group is a strong electron-withdrawing substituent.

Properties

IUPAC Name

2-methyl-4-nitro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-11-9-13(15(16)17)7-8-14(11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCZNIYGVQMCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22424-58-4
Record name 5-(Benzyloxy)-2-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022424584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Mechanism

The nitro group at position 4 activates the ring toward electrophilic substitution but deactivates it toward NAS. However, the presence of a methyl group at position 2 provides moderate activation through its electron-donating inductive effect, enabling substitution at position 1. Benzyl alcohol acts as the nucleophile, with potassium carbonate facilitating deprotonation to generate the benzyloxide ion.

Experimental Procedure (Adapted from)

Starting Material : 1-Chloro-2-methyl-4-nitrobenzene (hypothetical intermediate)
Reagents :

  • Benzyl alcohol (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • N,NN,N-Dimethylformamide (DMF)

Conditions :

  • Combine 1-chloro-2-methyl-4-nitrobenzene (16 g, 0.092 mol), benzyl alcohol (10 g, 0.092 mol), and K2_2CO3_3 (25.3 g, 0.18 mol) in DMF (250 mL).

  • Heat to 100°C for 12–18 hours under inert atmosphere.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 33% (extrapolated from analogous fluoro-substituted synthesis).

Key Challenges

  • Regioselectivity : Competing substitution at other positions may occur if multiple halogens are present.

  • Solvent Choice : DMF enhances nucleophilicity but requires stringent drying to avoid hydrolysis.

Nitration of 1-Benzyloxy-2-methylbenzene

Nitration of a pre-benzylated precursor offers a direct route to introduce the nitro group at position 4, guided by the ortho/para-directing nature of the benzyloxy group.

Reaction Mechanism

The benzyloxy group activates the ring, directing nitration to positions 3 and 5 (ortho/para to oxygen). However, steric hindrance from the methyl group at position 2 favors nitration at position 4 (para to benzyloxy).

Key Challenges

  • Isomer Formation : Ortho-nitration products may require chromatographic separation.

  • Acid Sensitivity : The benzyloxy group may undergo cleavage under strongly acidic conditions.

Benzylation of 2-Methyl-4-nitrophenol

This two-step method involves nitration followed by benzylation, exploiting the phenolic hydroxyl group’s nucleophilicity.

Reaction Mechanism

  • Nitration : o-Cresol (2-methylphenol) is nitrated to yield 2-methyl-4-nitrophenol.

  • Benzylation : The phenolic oxygen attacks benzyl bromide in an SN_\text{N}2 reaction, facilitated by a base.

Experimental Procedure (Theoretical)

Step 1 – Nitration :

  • Add o-cresol to H2_2SO4_4 at 0°C.

  • Introduce HNO3_3 (1.1 equiv) and stir for 3 hours.

  • Isolate 2-methyl-4-nitrophenol via recrystallization.

Step 2 – Benzylation :

  • Combine 2-methyl-4-nitrophenol (1 equiv), benzyl bromide (1.2 equiv), and K2_2CO3_3 (2.0 equiv) in acetone.

  • Reflux for 8 hours, extract with ethyl acetate, and purify.

Yield : 50–70% (estimated based on similar benzylation reactions).

Key Challenges

  • Nitration Selectivity : Competing nitration at position 6 may necessitate careful temperature control.

  • Purification : Residual starting materials and isomers require column chromatography.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Nucleophilic Substitution1-Chloro-2-methyl-4-nitrobenzeneBenzyl alcohol, K2_2CO3_333%Single-step, high regioselectivityLow yield, halogenated precursor synthesis
Nitration1-Benzyloxy-2-methylbenzeneHNO3_3, H2_2SO4_4~50%Direct nitro group introductionIsomer formation, acid-sensitive conditions
Benzylation2-Methyl-4-nitrophenolBenzyl bromide, K2_2CO3_350–70%High yield, straightforward benzylationTwo-step process, nitration selectivity

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include alkoxides and amines.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Alkoxides, amines.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 1-(Benzyloxy)-2-methyl-4-aminobenzene.

    Substitution: Various substituted benzyloxy derivatives.

    Oxidation: 1-(Benzyloxy)-2-carboxy-4-nitrobenzene.

Scientific Research Applications

Chemical Properties and Structure

1-(Benzyloxy)-2-methyl-4-nitrobenzene has the molecular formula C14H13N1O3 and a molecular weight of approximately 241.26 g/mol. The compound features a nitro group, a benzyloxy group, and a methyl group attached to a benzene ring, contributing to its reactivity and stability.

Scientific Research Applications

1. Chemistry

  • Synthesis Intermediate : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in developing new compounds .
  • Chemical Reactions : It can undergo reduction (to form amines), substitution (to introduce new functional groups), and oxidation (to yield carboxylic acids) under specific conditions.

2. Biology

  • Antimicrobial Activity : Derivatives of this compound have been studied for their potential to inhibit bacterial growth. Studies indicate effectiveness against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Anticancer Properties : Research shows that this compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) .

3. Medicine

  • Drug Development : Ongoing research aims to explore its potential as a precursor for pharmaceutical compounds. The compound's derivatives are being investigated for their therapeutic applications in treating infections and cancer .

4. Industry

  • Dyes and Pigments Production : Its stable aromatic structure makes it suitable for producing dyes and pigments, contributing to various industrial applications.

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Anticancer Activity : A study conducted on glioblastoma cell lines demonstrated that derivatives of this compound could enhance apoptosis rates compared to standard treatments, suggesting its potential as an adjunct therapy.
  • Antimicrobial Efficacy Assessment : In vitro tests showed that this compound exhibited potent antibacterial activity against multidrug-resistant strains, making it a candidate for further development in antimicrobial therapy.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-methyl-4-nitrobenzene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Positional Isomers

1-Benzyloxy-4-methyl-2-nitrobenzene (CAS# 100866-84-0)

  • Structural Differences : Nitro group at position 2 instead of 4.
  • Impact : The nitro group’s position alters the aromatic ring’s electron density. In the target compound (nitro at position 4), the meta-directing nature of the nitro group may influence electrophilic substitution patterns, whereas the isomer (nitro at position 2) could direct reactions to different positions.
  • Synthesis : Similar benzylation methods are likely used, but regioselectivity during nitration would differ .

Substituent Variations

4-(Benzyloxy)-1-chloro-2-nitrobenzene (CAS# 79035-13-5)

  • Structural Differences : Chloro (-Cl) at position 1, nitro at position 2, and benzyloxy at position 4.
  • Impact: The chloro group is electron-withdrawing but less so than nitro. This compound may exhibit enhanced reactivity in nucleophilic aromatic substitution compared to the target compound due to the combined effects of -Cl and -NO₂ .

1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene (CAS# 2234291-65-5)

  • Structural Differences : Bromo (-Br) at position 4, fluoro (-F) at position 2, and methyl at position 5.
  • Impact : Halogens (-Br, -F) increase molecular weight and polarity. The electron-withdrawing fluorine may deactivate the ring differently compared to the nitro group in the target compound .

Functional Group Comparisons

1-(Benzyloxy)-4-bromo-2-methoxybenzene

  • Structural Differences : Methoxy (-OCH₃) at position 2 and bromo at position 4.
  • Bromo’s leaving-group ability contrasts with nitro’s role in directing substitution .

4-Bromo-1-methoxy-2-nitrobenzene (CAS# 38512-82-2)

  • Structural Differences : Methoxy at position 1, nitro at position 2, and bromo at position 4.
  • Impact : The absence of a benzyloxy group simplifies steric interactions, while bromo and nitro together create a highly electron-deficient ring, favoring nucleophilic attack .

Physicochemical and Reactivity Profiles

Table 1: Key Properties of 1-(Benzyloxy)-2-methyl-4-nitrobenzene and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Notes
This compound C₁₄H₁₃NO₃ 243.26 Not reported Nitro group meta-directs electrophiles; benzyloxy steric hindrance limits ortho substitution
4-(Benzyloxy)-1-chloro-2-nitrobenzene C₁₃H₁₀ClNO₃ 263.68 Not reported Chloro enhances electrophilic substitution at activated positions
1-(Benzyloxy)-4-bromo-2-fluoro-5-methylbenzene C₁₄H₁₂BrFO 295.15 Not reported Halogens increase polarity; fluoro’s electronegativity deactivates ring
4-Bromo-1-methoxy-2-nitrobenzene C₇H₆BrNO₃ 247.09 Not reported Bromo and nitro create electron-deficient ring, favoring nucleophilic substitution

Reactivity Trends

  • Electrophilic Substitution : The nitro group in the target compound directs incoming electrophiles to the meta position relative to itself. In contrast, compounds with methoxy or benzyloxy groups may exhibit ortho/para selectivity.
  • Reduction Sensitivity: Nitro groups in these compounds make them prone to reduction under catalytic hydrogenation, yielding amino derivatives. This contrasts with halogenated analogues, which may undergo dehalogenation .

Biological Activity

1-(Benzyloxy)-2-methyl-4-nitrobenzene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a distinctive structure characterized by the presence of a benzyloxy group, a methyl group, and a nitro group attached to a benzene ring. Its molecular formula is C14_{14}H13_{13}N1_{1}O3_{3}, with a molecular weight of approximately 241.26 g/mol. The compound typically appears as a pale yellow crystalline solid.

The biological activity of this compound is primarily attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular targets, such as enzymes or receptors, leading to various biological effects, including:

  • Antimicrobial Activity : The compound and its derivatives have been studied for their potential to inhibit bacterial growth and combat infections.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which can lead to cellular damage and death .

Antimicrobial Studies

Several studies have investigated the antimicrobial properties of this compound. The findings suggest that it exhibits significant activity against various bacterial strains. For instance, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies highlight the potential of this compound as a lead in developing new antimicrobial agents.

Anticancer Studies

The anticancer activity of this compound has been evaluated in various cancer cell lines. Notable findings include:

  • Cell Line Efficacy : The compound demonstrated varying degrees of cytotoxicity against different cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549).
  • Mechanism Insights : The induction of ROS was identified as a critical mechanism through which the compound exerts its cytotoxic effects on cancer cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is valuable to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Differences
1-(Benzyloxy)-4-nitrobenzeneC13_{13}H11_{11}N1_{1}O3_{3}Lacks methyl substitution
2-Methyl-4-nitroanilineC7_{7}H8_{8}N2_{2}O2_{2}Lacks benzyloxy group
4-Nitrobenzyl alcoholC7_{7}H7_{7}N1_{1}O3_{3}Different functional groups affecting reactivity

This table illustrates how the presence or absence of certain functional groups can significantly influence the biological activity and chemical behavior of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Study on Anticancer Activity : A study conducted on glioblastoma cell lines demonstrated that derivatives of this compound could enhance apoptosis rates compared to standard treatments, suggesting its potential as an adjunct therapy .
  • Antimicrobial Efficacy Assessment : In vitro tests showed that this compound exhibited potent antibacterial activity against multidrug-resistant strains, making it a candidate for further development in antimicrobial therapy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.